molecular structure and weight of 5-Amino-2,4,6-Triiodoisophthalamide
molecular structure and weight of 5-Amino-2,4,6-Triiodoisophthalamide
An In-Depth Technical Guide to 5-Amino-2,4,6-Triiodoisophthalamide and Its Derivatives: Molecular Structure, Properties, and Synthetic Applications
Introduction
5-Amino-2,4,6-triiodoisophthalamide and its parent compound, 5-amino-2,4,6-triiodoisophthalic acid, are pivotal molecules in the field of medicinal chemistry, particularly in the development of diagnostic imaging agents. Their heavily iodinated benzene ring structure provides the necessary radiopacity for X-ray and computed tomography (CT) scans, enabling enhanced visualization of tissues and vascular structures. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of these compounds, with a focus on their role as key intermediates in the production of non-ionic X-ray contrast media.
Molecular Structure and Physicochemical Properties
The foundational structure is 5-amino-2,4,6-triiodoisophthalic acid, a benzene ring substituted with three iodine atoms, one amino group, and two carboxylic acid groups. The "isophthalamide" designation indicates that the two carboxylic acid groups are converted to amide functionalities. A prominent and industrially significant derivative is 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide .
Key Structural Features:
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Triiodinated Benzene Ring : The three iodine atoms at positions 2, 4, and 6 are the source of the molecule's high electron density, which is essential for X-ray attenuation.
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Amide Groups : The presence of amide groups, particularly those with hydrophilic side chains like dihydroxypropyl groups, enhances water solubility and reduces toxicity compared to ionic contrast agents.
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Amino Group : The amino group at position 5 serves as a reactive handle for further chemical modifications, such as acetylation, in the synthesis of more complex contrast agents.
The molecular properties of these compounds are summarized in the table below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 5-Amino-2,4,6-triiodoisophthalic acid | C8H4I3NO4 | 558.84 | 35453-19-1 | Slightly yellowish brown or white powder.[1] | 265 - 270 |
| 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C14H18I3N3O6 | 705.02 | 76801-93-9 | White Powder.[2] | Not specified |
| 5-Amino-2,4,6-triiodoisophthaloyl dichloride | C8H2Cl2I3NO2 | 595.72 | 37441-29-5 | Not specified | Not specified |
The molecular structure of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is depicted below:
Caption: Molecular structure of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
Synthesis and Manufacturing
The industrial production of 5-amino-2,4,6-triiodoisophthalamide derivatives is a multi-step process that begins with the synthesis of the parent acid.
Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid
A common synthetic route involves a three-step procedure starting from isophthalic acid: nitration, reduction, and finally, iodination.[3]
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Nitration : Isophthalic acid is nitrated using a mixture of sulfuric acid and sodium nitrate to yield 5-nitroisophthalic acid.[3]
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Reduction : The nitro group of 5-nitroisophthalic acid is then reduced to an amino group, typically using iron in the presence of an acid, to form 5-aminoisophthalic acid.[3]
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Iodination : The final step is the iodination of 5-aminoisophthalic acid to introduce three iodine atoms onto the benzene ring. This is often achieved using iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like iodic acid.[3][4] The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.[4]
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway for 5-Amino-2,4,6-triiodoisophthalic Acid.
Conversion to 5-Amino-2,4,6-triiodoisophthalamide Derivatives
To obtain the desired amide derivatives, 5-amino-2,4,6-triiodoisophthalic acid is first converted to a more reactive intermediate, 5-amino-2,4,6-triiodoisophthaloyl dichloride .[5][6][7] This is typically achieved by reacting the acid with thionyl chloride (SOCl2), often in the presence of a catalyst.[5][8]
The resulting acid dichloride is then reacted with the appropriate amine to form the final amide product. For the synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, the acid dichloride is treated with 3-amino-1,2-propanediol.
Applications in Drug Development
The primary application of 5-amino-2,4,6-triiodoisophthalamide and its derivatives is as a key intermediate in the synthesis of non-ionic X-ray contrast agents.[9] These agents are essential for various diagnostic imaging procedures.
Role as a Precursor for Contrast Media
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is a direct precursor to several widely used non-ionic contrast agents, including:
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Iohexol (Omnipaque™) : Synthesized by the acetylation of the 5-amino group of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[9]
-
Ioversol (Optiray™) : Also derived from this key intermediate.[9]
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Iodixanol (Visipaque™) : A dimeric contrast agent formed by the dimerization of a derivative of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[9]
The significance of these non-ionic agents lies in their improved safety profile, with lower incidences of adverse reactions compared to older ionic contrast media. The hydrophilic side chains contribute to their good water solubility and physiological compatibility.[2]
The following diagram illustrates the central role of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide as a synthetic intermediate:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 76801-93-9: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. 5-AMINO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | CAS 37441-29-5 [matrix-fine-chemicals.com]
- 7. 5-Amino-2,4,6-triiodoisophthaloyl dichloride | C8H2Cl2I3NO2 | CID 9894858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Patent 2281807 [data.epo.org]
